molecular formula C8H10N2O B2958239 2-Cyclobutoxypyrimidine CAS No. 1824663-66-2

2-Cyclobutoxypyrimidine

Cat. No. B2958239
CAS RN: 1824663-66-2
M. Wt: 150.181
InChI Key: IQQVWBFWMJXEMB-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyrimidine is a chemical compound with the molecular formula C9H10N2O2 . It is a white to yellow solid and has a molecular weight of 178.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2/c12-6-7-4-10-9 (11-5-7)13-8-2-1-3-8/h4-6,8H,1-3H2 . This indicates the presence of a cyclobutane ring attached to a pyrimidine ring. The exact molecular structure analysis of this compound is not available in the retrieved resources.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 178.19 . The storage temperature is +4°C .

Scientific Research Applications

Antiviral Applications

2-Cyclobutoxypyrimidine derivatives, specifically those related to nucleoside analogues, have shown promise in inhibiting viral replication. For instance, certain nucleoside analogues have been effective against hepatitis B virus (HBV) by nearly halting viral DNA replication, suggesting that these compounds could be potential candidates for the treatment of HBV infections (Doong et al., 1991).

Cardiovascular Applications

Soluble guanylate cyclase (sGC) stimulators, including some 4-hydroxypyrimidine derivatives, have emerged as potential therapeutic agents for treating cardiovascular diseases. These stimulators aim to modulate the sGC pathway, which is crucial for vascular function. A molecule named IWP-051 has demonstrated favorable pharmacokinetic properties with potential for once-daily dosing in humans, indicating its utility in cardiovascular therapies (Nakai et al., 2016).

Cancer Therapeutics

The manipulation of pyrimidine metabolism has been explored for enhancing the efficacy of cancer treatments. For example, the modulation of fluoropyrimidine therapy through the genetic screening of dihydropyrimidine dehydrogenase (DPD) has shown potential in improving the safety and cost-effectiveness of cancer treatments. This approach aims to tailor fluoropyrimidine dosages based on individual genetic makeup to minimize severe and life-threatening toxicity (Deenen et al., 2016).

Material Science

In the realm of material science, this compound derivatives have been utilized in the development of metal complexes with unique structural properties. These complexes, such as those formed with CoII and FeII, exhibit interesting magnetic properties due to their antiferromagnetic interactions. Such materials could have applications in magnetic storage devices or spintronics (Rodrı́guez-Diéguez et al., 2007).

Antimicrobial Research

The development of new antimicrobial agents is another significant area of research involving this compound derivatives. The synthesis and evaluation of pyrimidin-2-ol/thiol/amine analogues have led to compounds with promising antimicrobial activities against various bacterial and fungal strains. This research is crucial in the fight against drug-resistant pathogens and could lead to the development of novel antimicrobial therapies (Narwal et al., 2017).

Safety and Hazards

The safety data sheet for 2-Cyclobutoxypyrimidine indicates that it may cause skin irritation or rash, eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, and to use appropriate protective equipment when handling this compound .

Future Directions

While specific future directions for 2-Cyclobutoxypyrimidine are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like this compound.

properties

IUPAC Name

2-cyclobutyloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVWBFWMJXEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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